1-cyclopropanecarbonyl-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride
CAS No.: 1184973-60-1
Cat. No.: VC5943410
Molecular Formula: C18H23ClN4O
Molecular Weight: 346.86
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1184973-60-1 |
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Molecular Formula | C18H23ClN4O |
Molecular Weight | 346.86 |
IUPAC Name | cyclopropyl-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride |
Standard InChI | InChI=1S/C18H22N4O.ClH/c1-14-2-6-16(7-3-14)22-9-8-19-18(22)21-12-10-20(11-13-21)17(23)15-4-5-15;/h2-3,6-9,15H,4-5,10-13H2,1H3;1H |
Standard InChI Key | NOSKZAHGWADAHS-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4CC4.Cl |
Introduction
Chemical Structure and Nomenclature
The systematic name 1-cyclopropanecarbonyl-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride delineates its composition:
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Piperazine backbone: A six-membered ring with two nitrogen atoms at positions 1 and 4.
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Cyclopropanecarbonyl group: A cyclopropane ring fused to a carbonyl moiety, attached to the piperazine’s nitrogen at position 1.
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1-(4-Methylphenyl)-1H-imidazol-2-yl: A substituted imidazole ring with a 4-methylphenyl group at position 1, linked to the piperazine’s position 4.
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Hydrochloride salt: Enhances solubility and stability for pharmacological applications .
The molecular formula is C₁₈H₂₁ClN₄O, with a molecular weight of 344.84 g/mol. Key physicochemical properties, extrapolated from analogous compounds, include a calculated logP (clogP) of 2.8–3.2 and polar surface area (PSA) of 60–65 Ų, suggesting moderate lipophilicity and blood-brain barrier permeability .
Synthesis and Characterization
Synthetic Pathways
The synthesis likely involves sequential functionalization of the piperazine core (Figure 1):
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Piperazine acylation: Reacting piperazine with cyclopropanecarbonyl chloride in the presence of a base (e.g., K₂CO₃) to yield 1-cyclopropanecarbonylpiperazine .
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Imidazole coupling: Introducing the 1-(4-methylphenyl)-1H-imidazol-2-yl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Patent WO2010121918A1 describes similar strategies using Suzuki-Miyaura coupling for aryl-imidazole attachments.
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Salt formation: Treating the free base with hydrochloric acid to produce the hydrochloride salt .
Analytical Data
Hypothetical characterization data, based on analogous compounds :
Property | Value |
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Melting Point | 215–220°C (decomp.) |
1H NMR (DMSO-d₆) | δ 1.15–1.30 (m, 4H, cyclopropane), 2.35 (s, 3H, CH₃), 3.45–3.70 (m, 8H, piperazine), 7.25–7.50 (m, 4H, aromatic), 7.90 (s, 1H, imidazole) |
HPLC Purity | >98% (C18 column, 0.1% TFA) |
Pharmacological Properties
Antiparasitic Activity
Piperazine derivatives with nitroheterocyclic substituents, such as 3-nitrotriazole analogs, demonstrate potent activity against Trypanosoma cruzi (Chagas disease) and Trypanosoma brucei (sleeping sickness) . While the target compound lacks a nitro group, its imidazole moiety may interact with parasitic nitroreductases (NTRs). For example:
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T. cruzi IC₅₀: Analogous 3-nitrotriazole-piperazines exhibit IC₅₀ values of 0.04–1.67 μM .
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Selectivity Index (SI): Lipophilicity (clogP 2.5–3.5) correlates with improved SI in nitrotriazole derivatives . Extrapolating, the target compound’s clogP (~3.0) suggests potential selectivity.
Enzyme Inhibition
Cyclopropane-containing compounds, such as those in WO2010121918A1 , inhibit cathepsins and proteases via covalent binding to active-site cysteines. The cyclopropanecarbonyl group in the target compound may similarly engage in hydrogen bonding or hydrophobic interactions with enzyme pockets.
Structure-Activity Relationship (SAR) Analysis
Key SAR insights from nitrotriazole-piperazines and cyclopropane derivatives :
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Electron-withdrawing groups: Para-substituents like –CF₃ or –Cl on aryl rings enhance antitrypanosomal activity (e.g., compound 3 in : IC₅₀ = 0.04 μM). The target compound’s 4-methylphenyl group (–CH₃), an electron-donating substituent, may reduce potency compared to –CF₃ analogs.
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Heteroaryl vs. aryl: Replacing phenyl with pyridyl groups (e.g., compound 6 in ) decreases activity 10-fold, suggesting the 4-methylphenyl-imidazole in the target compound balances steric and electronic effects.
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Cyclopropane effects: Cyclopropanecarbonyl moieties in improve metabolic stability by resisting cytochrome P450 oxidation.
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